molecular formula C21H22ClN3O3S B2845267 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185066-12-9

8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2845267
CAS No.: 1185066-12-9
M. Wt: 431.94
InChI Key: GXHBBLHYJDSKCF-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural elements include:

  • 8-position: A 3-chloro-4-methylbenzenesulfonyl group, which introduces steric bulk and electron-withdrawing properties.
  • Molecular formula: C₂₁H₂₂ClN₃O₄S (molecular weight: 447.93 g/mol) .

The compound’s structural complexity suggests applications in medicinal chemistry or agrochemical research, though direct biological data are absent in the evidence.

Properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-4-3-5-16(12-14)19-20(26)24-21(23-19)8-10-25(11-9-21)29(27,28)17-7-6-15(2)18(22)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHBBLHYJDSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spiro linkage and the introduction of the various substituents. Common synthetic routes may include:

    Step 1: Formation of the triazaspirodecane core through cyclization reactions.

    Step 2: Introduction of the 3-chloro-4-methylbenzenesulfonyl group via sulfonylation reactions.

    Step 3: Addition of the 3-methylphenyl group through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for the development of new materials or catalysts.

Biology

In biological research, the compound may be investigated for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery or biochemical studies.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, the compound may find applications in the development of specialty chemicals, polymers, or other advanced materials. Its unique properties could be leveraged for specific industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazaspiro Core

The following analogs highlight how modifications influence physicochemical and functional properties:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 8-(3-chloro-4-methylbenzenesulfonyl); 3-(3-methylphenyl) C₂₁H₂₂ClN₃O₄S 447.93 Sulfonyl group enhances stability; methylphenyl aids lipophilicity
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl) analog 8-(3-chloro-4-methylbenzenesulfonyl); 3-(4-methoxyphenyl) C₂₁H₂₂ClN₃O₅S 463.94 Methoxy group improves solubility vs. methyl .
8-(3-Methoxybenzoyl)-3-(3-methylphenyl) analog 8-(3-methoxybenzoyl); 3-(3-methylphenyl) C₂₂H₂₃N₃O₃ 377.44 Benzoyl group may alter binding affinity; lower molecular weight suggests improved bioavailability .
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one No 8-substituent; 3-(4-methylphenyl) C₁₄H₁₇N₃O 243.31 Simplified structure with reduced steric hindrance; potential base for derivatization .

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : Sulfonyl groups (e.g., in the target compound) enhance thermal and metabolic stability compared to benzoyl derivatives .
  • Substituent Position : The 3-methylphenyl group (target) vs. 4-methoxyphenyl ( analog) impacts electronic and steric profiles, influencing receptor interactions .
Pharmacological and Agrochemical Derivatives
  • Compound A (): (5s,8s)-3-(4'-chloro-3'-fluoro-4-methylbiphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.

    • Structural Differences : Biphenyl moiety and hydroxy/methoxy groups confer tumor-inhibitory properties.
    • Application : Developed for oncology, highlighting how spirocyclic frameworks can be tailored for therapeutic targeting .
  • Spirotetramat Metabolites ():

    • Example : 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.
    • Application : Used as a pesticide metabolite, demonstrating spiro compounds’ versatility in agrochemistry .

Comparison Insight : The target compound lacks the hydroxy/methoxy groups seen in Compound A or spirotetramat metabolites, suggesting divergent biological targets.

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